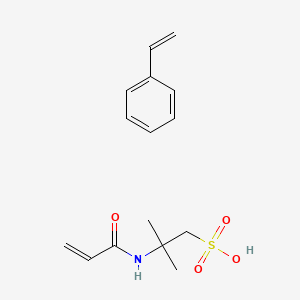

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene

Description

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid (CAS No. 15214-89-8), commonly referred to by its non-abbreviated IUPAC name, is a sulfonic acid derivative with a molecular formula of C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol . It is characterized by:

Properties

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C7H13NO4S/c1-2-8-6-4-3-5-7-8;1-4-6(9)8-7(2,3)5-13(10,11)12/h2-7H,1H2;4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBZMSVSQFNVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51121-85-8 | |

| Record name | 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, polymer with ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51121-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60199141 | |

| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51121-85-8 | |

| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051121858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-styrene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene typically involves the polymerization of 1-propanesulfonic acid with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a free radical initiator, to facilitate the polymerization process. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve the desired polymer properties .

Industrial Production Methods

In industrial settings, the production of this polymer is often scaled up using continuous polymerization processes. These processes involve the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.

Reduction: Reduction reactions can be used to alter the polymer’s chemical structure and enhance its performance in certain applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .

Scientific Research Applications

Industrial Applications

- Water Treatment

-

Oil Field Applications

- In oil drilling operations, AMPS copolymers serve as scale inhibitors and friction reducers. They maintain stability under high salinity and temperature conditions, which are common in oil extraction environments. These properties help improve fluid loss control and enhance the efficiency of polymer flooding techniques .

- Textile Industry

- Biomedical Applications

- Construction Chemicals

- Personal Care Products

Case Study 1: Water Treatment Efficacy

A study demonstrated that the addition of AMPS to water treatment systems reduced the precipitation of calcium and magnesium salts by over 50%, significantly improving the operational efficiency of water treatment plants.

Case Study 2: Oil Field Performance

In a field trial involving polymer flooding, the use of AMPS-based polymers resulted in a 30% increase in oil recovery rates compared to conventional methods, showcasing its effectiveness in harsh drilling conditions.

Case Study 3: Textile Dyeing

Research indicated that fabrics treated with AMPS exhibited improved dye uptake by 40%, leading to more vibrant colors and better wash fastness compared to untreated fabrics.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer’s unique chemical structure allows it to bind to certain molecules, facilitating various chemical reactions and processes. The specific pathways involved depend on the application and the environment in which the polymer is used .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 195°C (decomposition).

- Solubility: Highly soluble in water and dimethylformamide (DMF), partially soluble in methanol/ethanol, and insoluble in acetone.

- Applications: Used in hydrogels for wastewater treatment , oilfield scale inhibition , superabsorbent polymers , and as a monomer in ion-exchange membranes .

Comparison with Structurally Similar Sulfonic Acid Derivatives

K36 Analog (2S)-1-Hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic Acid

- Structure: Contains a pyrrolidinone ring and benzyloxycarbonyl group, unlike the acrylamide group in 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid.

- Function : Co-crystallizes with viral proteases (e.g., SARS-CoV-2 Mpro) and exhibits antiviral activity via protease inhibition .

- Key Difference: Designed for pharmacological use, whereas 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid is primarily industrial.

SGBG (3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1-sulfonic Acid) and SVBG (1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propane-1-sulfonic Acid)

- Structure : Lignin-mimicking sulfonated analogs with methoxy and hydroxy substituents on aromatic rings .

- Function: Model compounds for studying lignosulfonate reactivity in biomass conversion.

- Key Difference: Lack polymerizable acrylamide groups, limiting their use in synthetic polymers compared to 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid .

Sodium 2-Methylprop-2-ene-1-sulphonate

- Structure : Sodium salt of a simpler sulfonate without an acrylamide group.

- Function: Surfactant and anionic monomer in detergents.

- Key Difference : Less thermally stable due to the absence of steric hindrance from geminal dimethyl groups .

Comparative Analysis Table

Pharmacological Potential

This contrasts with K36 analogs, which are optimized for direct protease binding .

Biological Activity

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid, commonly known as MAPS, is an organosulfonic acid characterized by a sulfonic acid group and an amide group attached to a propane backbone. This compound is notable for its diverse applications in various industries, including biomedical fields, due to its unique biological activities.

- Molecular Formula : C7H13NO4S

- Molecular Weight : 207.25 g/mol

- CAS Number : 15214-89-8

- EINECS Number : 239-268-0

- Dissociation Constant (pKa) : 2.4 at 20°C

MAPS is a moderately basic compound with significant ionic character across a wide pH range, which enhances its solubility and reactivity in biological environments .

Antiproliferative Effects

Research indicates that MAPS exhibits antiproliferative activities, particularly in cancer cell lines. The compound has been shown to inhibit cell proliferation effectively, making it a candidate for further investigation as an anticancer agent. For instance, studies have demonstrated that MAPS can significantly reduce the growth of certain tumor xenografts in vivo, suggesting its potential utility in cancer therapy .

The biological activity of MAPS is largely attributed to its ability to interact with cellular pathways involved in cell growth and survival. It acts as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting HDACs, MAPS can induce cell cycle arrest and promote apoptosis in cancer cells .

Biomedical Applications

- Drug Development : Due to its antiproliferative properties, MAPS is being explored as a lead compound for developing new anticancer drugs.

- Polymer Synthesis : MAPS is utilized as a monomer in synthesizing polymers that possess desirable properties such as enhanced water solubility and ion exchange capabilities, making them suitable for drug delivery systems .

Industrial Applications

MAPS finds applications in:

- Water Treatment : Its ionic character aids in the removal of contaminants from water.

- Cosmetics : Used for its stability and surface-active properties.

- Textile Industry : Enhances dye receptivity and moisture absorbency in fabrics .

Study 1: Antiproliferative Activity on Human Tumor Xenografts

A study evaluated the effects of MAPS on human tumor xenografts implanted in mice. The results indicated a significant reduction in tumor volume compared to control groups, with IC50 values demonstrating potent activity against specific cancer types.

| Compound | IC50 (µM) | Tumor Type |

|---|---|---|

| MAPS | 0.20 | Colon Cancer (HT-29) |

| Control | 0.70 | Colon Cancer (HT-29) |

Study 2: Polymerization and Drug Delivery

Research focused on the synthesis of MAPS-based copolymers demonstrated improved drug release profiles compared to traditional polymers. These copolymers exhibited enhanced biocompatibility and stability under physiological conditions.

Q & A

Q. Characterization methods :

- NMR spectroscopy : Confirm the presence of the acrylamido group (δ 5.6–6.3 ppm for vinyl protons) and sulfonic acid moiety (δ 2.1–2.5 ppm for methyl groups) .

- Mass spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak at m/z 207.057 (exact mass) .

- Elemental analysis : Validate C, H, N, and S content against theoretical values (e.g., C₇H₁₃NO₄S·NH₃) .

Basic: What are the critical physico-chemical properties of 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid relevant to polymerization studies?

Answer:

Key properties include:

- Molecular weight : 224.28 g/mol (ammonium salt form) .

- Density : 1.16 g/cm³ at 19°C .

- Reactivity : The sulfonic acid group enhances hydrophilicity, while the acrylamido moiety enables radical-initiated copolymerization .

- Thermal stability : Decomposes above 283°C, requiring controlled temperatures during polymerization .

Advanced: How to design copolymerization experiments with styrene to optimize ionic/hydrophobic balance?

Answer:

Experimental design considerations :

- Monomer ratios : Start with 1:1 to 1:3 (styrene:sulfonic acid monomer) to balance hydrophobicity and ionic character. Use reactivity ratio data (e.g., Alfrey-Price Q-e values) to predict sequence distribution .

- Initiator selection : Employ water-soluble initiators (e.g., ammonium persulfate) for aqueous systems or AIBN in organic solvents .

- Post-polymerization analysis :

- FTIR : Monitor sulfonate group retention (1040–1220 cm⁻¹) and styrene incorporation (700–760 cm⁻¹ for aromatic C-H) .

- DSC : Assess glass transition temperature (Tₑ) shifts to confirm phase separation or compatibility .

Advanced: How to resolve contradictory data on copolymer thermal stability reported in literature?

Answer:

Contradictions often arise from:

- Molecular weight variations : Use GPC to correlate thermal stability (TGA/DSC) with Mₙ and dispersity (Đ). Low Đ (<1.5) indicates uniform chains with predictable degradation .

- Crosslinking density : Swelling experiments (e.g., in DMSO) quantify crosslinking; higher crosslinking reduces thermal mobility, increasing stability .

- Counterion effects : Compare ammonium vs. sodium salts; larger cations (e.g., NH₄⁺) may destabilize sulfonate groups at high temperatures .

Safety: What precautions are essential when handling styrene and sulfonic acid monomers?

Answer:

- Ventilation : Use fume hoods to limit styrene exposure (TLV 20 ppm) and avoid sulfonic acid aerosol inhalation .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Styrene is a suspected carcinogen (IARC Group 2B) .

- First aid : For spills, evacuate and contain with inert absorbents. In case of contact, rinse skin with water for 15 minutes and seek medical attention .

Regulatory: How to ensure compliance with U.S. regulations for novel copolymer applications?

Answer:

- TSCA compliance : File a Premanufacture Notice (PMN) if producing >10,000 kg/year. Document significant new uses (e.g., biomedical applications) under §721.11662 .

- FDA guidelines : For food-contact materials, adhere to 21 CFR §176.170 if using ammonium salts of the sulfonic acid monomer .

- Customs reporting : Use HTS code 2924.19.80 for granular forms and declare purity ≥98% to avoid tariff discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.